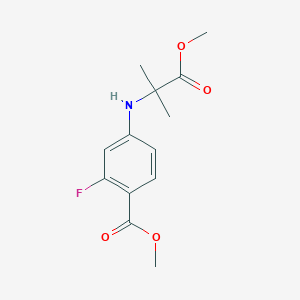

Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate

Description

Structural Elucidation

The compound features a benzoate core substituted at three positions:

- A fluorine atom at the 2-position of the aromatic ring.

- A methyl ester group (-COOCH₃) at the 4-position .

- A secondary amine (-NH-) at the 4-position , bridging the aromatic ring to a branched 1-methoxy-2-methyl-1-oxopropan-2-yl group.

The IUPAC name reflects this substitution pattern: methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate. Key structural identifiers include:

The tertiary carbon in the propan-2-yl group creates steric bulk, while the methoxy and carbonyl groups contribute to electronic effects.

Molecular Formula and Weight

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆FNO₄ |

| Molecular Weight | 269.27 g/mol |

| CAS Registry Number | 1802242-47-2 |

The formula accounts for 13 carbon atoms, 16 hydrogens, one fluorine, one nitrogen, and four oxygen atoms. The molecular weight (269.27 g/mol) is consistent with the additive contributions of its atomic constituents .

Isomerism and Stereochemistry

No stereoisomers have been reported for this compound due to:

- Symmetry in the propan-2-yl group : The two methyl groups on the tertiary carbon eliminate chirality at this position.

- Planar aromatic ring : Substituents on the benzene ring are fixed in their ortho, meta, and para orientations.

However, tautomerism is theoretically possible if the secondary amine undergoes protonation or deprotonation under specific conditions. Geometric isomerism is absent due to the lack of restricted rotation sites .

Functional Group Analysis

The compound contains four critical functional groups:

| Functional Group | Role and Reactivity |

|---|---|

| Benzoate ester | Hydrolyzable under acidic/basic conditions; contributes to lipophilicity. |

| Fluorine substituent | Electron-withdrawing; directs electrophilic substitution to specific ring positions. |

| Secondary amine | Participates in hydrogen bonding and nucleophilic reactions. |

| Methoxy carbonyl | Stabilizes the adjacent amino group via resonance and steric effects. |

The ester and carbonyl groups enhance solubility in polar aprotic solvents, while the fluorine atom increases thermal stability .

Fluorine Substituent Effects

The fluorine atom at the 2-position exerts significant electronic and steric influences:

Electron-Withdrawing Effect :

Steric Effects :

- The small atomic radius of fluorine minimizes steric hindrance, allowing dense substitution patterns.

Impact on Aromatic Stability :

Comparative data for substituent effects:

| Substituent | Electron Effect | Directing Behavior |

|---|---|---|

| -F | -I, +M (weak) | Meta |

| -OCH₃ | +M | Ortho/Para |

| -NHCO | -I, +M | Para |

The fluorine’s meta-directing nature is critical in synthetic applications, such as regioselective functionalization .

Properties

IUPAC Name |

methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,12(17)19-4)15-8-5-6-9(10(14)7-8)11(16)18-3/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAJNIOTTOAHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate is the androgen receptor. The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

This compound acts as an antagonist for the androgen receptor. It blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex.

Biochemical Pathways

The compound’s interaction with the androgen receptor can affect several biochemical pathways. Primarily, it can inhibit the translocation of the androgen receptor to the nucleus, thereby preventing the transcription of androgen-responsive genes. This can lead to downstream effects such as the inhibition of cellular proliferation and differentiation in tissues that are responsive to androgens.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of androgen receptor activity. By preventing the binding of androgens to the androgen receptor, it can inhibit the transcription of androgen-responsive genes and subsequently affect cellular processes such as proliferation and differentiation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, patient-specific factors such as age, sex, and health status, and external factors such as temperature and light. For instance, it is recommended to store the compound in a dark place, sealed in dry, and under -20°C.

Biological Activity

Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate, also known by its CAS number 1802242-47-2, is a compound of interest primarily due to its structural similarity to Enzalutamide, an androgen receptor antagonist. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H16FNO4 |

| Molecular Weight | 269.27 g/mol |

| Density | 1.220 ± 0.06 g/cm³ |

| Boiling Point | Predicted: 366.0 °C |

| pKa | -0.02 ± 0.50 |

| Hazard Codes | Xn (Harmful) |

Potential Pharmacological Effects

- Androgen Receptor Antagonism : As an impurity of Enzalutamide, it may possess properties that inhibit androgen receptor activity.

- Cell Proliferation Inhibition : Related compounds have shown the ability to reduce cell proliferation in androgen-sensitive cancer cell lines.

- Impact on Drug Resistance : There is emerging evidence that compounds targeting androgen receptors can also affect multidrug resistance mechanisms in cancer cells.

Case Studies and Experimental Data

While specific case studies directly involving this compound are scarce, related research provides insights into its potential activity:

-

In Vitro Studies : Experiments with structurally similar compounds have demonstrated significant inhibition of androgen receptor-mediated transcriptional activity in prostate cancer cell lines.

- Example: A study found that certain benzoate derivatives could inhibit the growth of LNCaP cells (a prostate cancer cell line) with IC50 values in the low micromolar range.

- Drug Interaction Studies : Research indicates that compounds with similar structures can interact with P-glycoprotein and other drug transporters, potentially influencing pharmacokinetics and bioavailability.

- Toxicological Assessments : Preliminary toxicity assessments suggest that while the compound may exhibit some level of cytotoxicity, further studies are needed to establish a comprehensive safety profile.

Scientific Research Applications

Pharmacological Applications

1. Impurity in Enzalutamide:

Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate is identified as an impurity in Enzalutamide, a drug used in the treatment of prostate cancer. Enzalutamide functions by blocking androgens from binding to their receptors, thereby inhibiting cancer cell growth. The structural similarity of this compound to Enzalutamide suggests it may exhibit similar biological properties, potentially impacting androgen receptor activity and related pathways .

2. Potential as a PARP Inhibitor:

Recent studies indicate that compounds structurally related to this compound may inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of certain cancer therapies by preventing cancer cells from repairing DNA damage caused by chemotherapeutic agents .

Research Findings

Several studies have documented the synthesis and characterization of compounds related to this compound. These studies emphasize its antioxidant properties and potential therapeutic effects:

Case Study: Synthesis and Antioxidant Activity

A study published in ResearchGate explored the synthesis of related compounds and assessed their antioxidant activities. The findings suggested that modifications in the chemical structure could lead to enhanced biological activity, indicating a pathway for developing new therapeutic agents based on this compound .

Comparison with Similar Compounds

Alkyl Benzoate Esters

Simple alkyl benzoates, such as methyl benzoate (C₈H₈O₂) and ethyl benzoate (C₉H₁₀O₂), share the core benzoate ester structure but lack fluorine or complex amino substituents. Key differences include:

Key Findings :

- The fluorinated derivative exhibits higher polarity and molecular weight, which may reduce volatility and enhance binding specificity in biological systems compared to simpler esters.

- Alkyl benzoates like methyl and ethyl benzoate are generally recognized as safe (GRAS) for use in cosmetics and food, whereas the toxicity profile of the fluorinated analog remains uncharacterized .

Halogenated Benzoate Derivatives

Methyl 2-chlorobenzoate and methyl 2-nitrobenzoate () are halogenated/nitrated analogs. Comparisons reveal:

Key Findings :

- Fluorine’s inductive (-I) effect may enhance metabolic resistance compared to chlorine or nitro groups, which are more prone to nucleophilic substitution or reduction .

- Nitro-substituted benzoates are often precursors in explosives or dyes, whereas the fluorinated derivative’s applications remain exploratory .

Functional Analogs: Sulfonylurea-Based Pesticides

Methyl esters of sulfonylurea herbicides, such as metsulfuron methyl (), share structural motifs with the target compound.

Key Findings :

- Sulfonylurea derivatives rely on sulfonyl groups for enzyme inhibition, whereas the fluorinated compound’s amino-methoxy-carbonyl side chain may serve as a hydrogen-bonding domain for target interactions .

- Fluorine’s presence could mitigate oxidative degradation, a common issue in pesticide design .

Physicochemical and Toxicological Considerations

- Solubility : The target compound’s polarity suggests moderate solubility in polar aprotic solvents (e.g., acetone), similar to methyl 2-methoxybenzoate .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound likely involves sequential functionalization of the benzoate core. Key steps include:

- Fluorination and Amidation : Introduce the fluorine substituent at the 2-position via electrophilic aromatic substitution, followed by coupling the 1-methoxy-2-methyl-1-oxopropan-2-ylamino group at the 4-position using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Esterification : Methyl ester formation via acid-catalyzed methanolysis or enzymatic methylation (e.g., BSMT homologs for regioselective methylation, as demonstrated in methyl benzoate biosynthesis ).

Optimization : - Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysis : Use palladium catalysts for fluorination or coupling steps to improve regioselectivity.

- Yield Improvement : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Spectroscopic Methods :

- NMR : - and -NMR to verify fluorine substitution and amine/ester functionalities. Compare chemical shifts with analogous benzoate derivatives (e.g., 2-(4-fluorophenyl)-2-oxoethyl 2-methoxybenzoate ).

- FT-IR : Confirm carbonyl (C=O) stretches (~1700 cm) for ester and amide groups.

Crystallography : - Single-Crystal X-ray Diffraction : Refine using SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond angles and confirm stereochemistry . For bent-core analogs, assess molecular packing (e.g., 144° bend angle in similar liquid crystalline benzoates ).

Advanced: How can researchers address contradictions between computational reactivity predictions and experimental outcomes?

Answer:

Case Study : If DFT calculations predict nucleophilic attack at the fluorine site, but experimental data show no reactivity:

- Solvent Effects : Re-evaluate solvent polarity in simulations; protic solvents may stabilize transition states differently.

- Steric Hindrance : Use molecular docking or MM2 simulations to assess steric blocking by the 1-methoxy-2-methyl group .

- Experimental Validation : Perform kinetic isotope effect (KIE) studies or isotopic labeling to trace reaction pathways .

Advanced: What strategies resolve discrepancies in purity assessments between HPLC and mass spectrometry?

Answer:

HPLC-MS Cross-Validation :

- Column Selection : Use reversed-phase C18 columns with 2.0 µL sample injection (as per impurity analysis protocols ).

- Impurity Identification : Compare retention times with reference standards (e.g., EP-grade impurities like fenofibric acid analogs ).

Mass Spec Calibration : - High-Resolution MS (HRMS) : Confirm exact mass (e.g., expected m/z 247.064 for related methyl 2-fluoro benzoates ).

- Isotopic Patterns : Check for fluorine (19F) isotopic signatures to distinguish from chlorine-containing contaminants .

Intermediate: What challenges arise in determining solubility and stability under varying experimental conditions?

Answer:

Solubility Profiling :

- Solvent Screening : Test in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) with <0.5% Tween-80 to mimic biological conditions .

Stability Assessment : - Thermal Stability : Use DSC/TGA to identify decomposition points (e.g., monitor methyl ester hydrolysis at elevated temperatures) .

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photo-degradation (common in fluorinated aromatics ).

Advanced: How can researchers design experiments to study the compound’s potential biological activity?

Answer:

Enzyme Inhibition Assays :

- Kinetic Analysis : Use Michaelis-Menten plots to assess inhibition constants () for target enzymes (e.g., hydrolases interacting with ester groups ).

Cell-Based Studies : - Dose-Response Curves : Test cytotoxicity in HEK293 or HeLa cells, using MTT assays with 0.1–100 µM concentration ranges .

Structural Modifications : - SAR Studies : Synthesize analogs (e.g., replacing the methoxy group with ethoxy) to identify critical functional groups .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

PPE Requirements :

- Ventilation : Use fume hoods to avoid inhalation of fine crystalline powder .

- Skin/Eye Protection : Wear nitrile gloves and goggles; rinse exposed skin with water for ≥15 minutes .

Waste Disposal : - Neutralization : Quench reactive intermediates (e.g., esters) with aqueous NaOH before disposal .

Advanced: How can computational modeling guide the design of derivatives with enhanced properties?

Answer:

In Silico Tools :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects (e.g., fluorine’s electron-withdrawing impact on aromatic rings ).

- Docking Simulations : Use AutoDock Vina to screen derivatives against protein targets (e.g., COX-2 for anti-inflammatory potential ).

Property Prediction : - LogP Estimation : Employ Molinspiration or ACD/Labs to balance lipophilicity (target LogP ~2.4 for membrane permeability ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.